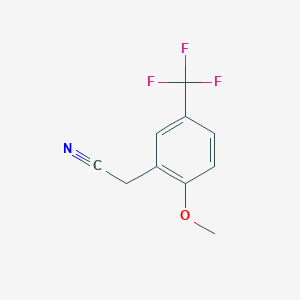

2-Methoxy-5-(trifluoromethyl)phenylacetonitrile

Descripción

Propiedades

IUPAC Name |

2-[2-methoxy-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-15-9-3-2-8(10(11,12)13)6-7(9)4-5-14/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGILINGTRFYWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution and Condensation Reactions

The primary synthetic route to 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile involves the reaction of appropriately substituted benzaldehydes or halogenated aromatic precursors with cyanide sources under basic conditions. Typically, the process includes:

- Starting from 2-methoxy-5-(trifluoromethyl)benzaldehyde or analogous halogenated intermediates.

- Reaction with cyanide donors such as sodium cyanide (NaCN) or cyanoacetic acid derivatives.

- Use of bases like sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH) to facilitate nucleophilic attack.

- Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol/methanol.

- Controlled heating (e.g., 60–140 °C) to drive the reaction to completion.

This approach allows the introduction of the acetonitrile side chain via nucleophilic substitution or condensation, often followed by decarboxylation steps when cyanoacetic acid esters are used.

Detailed Preparation Methods from Patent and Literature

Two-Step Esterification-Decarboxylation Method (Adapted from Patent CN101219967B)

This method involves:

- Step 1: Reaction of substituted halobenzenes (e.g., 2-chloro-3-nitroanisole) with cyanoacetic acid tert-butyl ester in the presence of a base (e.g., sodium hydride or potassium phosphate) in solvents such as DMF or THF at elevated temperatures (100–140 °C) for several hours.

- Step 2: Acid-catalyzed ester hydrolysis and decarboxylation using strong organic acids (e.g., trifluoromethanesulfonic acid, phenylsulfonic acid) under reflux conditions to yield the substituted benzyl cyanide.

- Avoids the use of highly toxic NaCN directly.

- Mild reaction conditions with fewer by-products.

- High yields (typically 85–92%) and ease of purification.

| Reagents | Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-chloro-3-nitroanisole (4 g) | Reaction with cyanoacetic acid tert-butyl ester (3.3 g), NaH (4 g), DMF (50 mL), 140 °C, 4 h | 87.8 | 82–84 |

| Followed by acid treatment with trifluoromethanesulfonic acid and toluene reflux | 6 h reflux |

NMR data: δ 3.99 (s, 2H), 7.40–7.80 (m, 3H).

Direct Cyanomethylation of Substituted Benzaldehydes

Another common synthetic route involves the condensation of 2-methoxy-5-(trifluoromethyl)benzaldehyde with cyanide sources, under basic conditions, to directly form the acetonitrile derivative.

- Sodium cyanide (NaCN) is reacted with the aldehyde in the presence of bases such as NaOH or K2CO3.

- Solvents like ethanol or methanol are used.

- The reaction is typically carried out at elevated temperatures to facilitate nucleophilic addition and subsequent dehydration to the nitrile.

This method is widely used in industrial settings with automated reactors and controlled conditions to optimize yield and purity. The product is purified by recrystallization or chromatographic techniques.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- Base Choice: Sodium hydride and potassium phosphate have been shown to be effective bases for the nucleophilic substitution step, with NaH offering strong deprotonation capability.

- Temperature: Elevated temperatures (130–140 °C) improve reaction rates and yields but require careful control to avoid decomposition.

- Acid Catalysis: Use of strong organic acids like trifluoromethanesulfonic acid facilitates ester hydrolysis and decarboxylation, crucial for converting cyanoacetic acid esters to nitriles.

- Purification: Recrystallization from solvents such as toluene or xylene is effective for obtaining high-purity products.

- Safety: Avoidance of direct NaCN use reduces toxicity risks; however, handling strong acids and bases requires appropriate safety measures.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-5-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-Methoxy-5-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

The compound’s physicochemical properties and reactivity are influenced by the position and nature of substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Research Findings

Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups synergistically enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitutions compared to chloro- or trifluoromethoxy-substituted analogues (e.g., 2-Chloro-5-(trifluoromethyl)phenylacetonitrile) .

Positional Isomerism : The para-substituted -CF₃ group (C5) in the parent compound improves thermal stability relative to meta-substituted analogues like m-(trifluoromethyl)phenylacetonitrile, which exhibit lower melting points due to reduced symmetry .

Actividad Biológica

2-Methoxy-5-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula . It features a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to a phenyl ring, along with an acetonitrile group (-CH₂CN). This compound is notable for its potential biological activities and applications in various scientific fields, including medicinal chemistry and agrochemicals.

- Molecular Weight: 215.17 g/mol

- Canonical SMILES:

COC1=C(C=C(C=C1)C(F)(F)F)CC#N - Solubility: Soluble in organic solvents such as DMSO.

The biological activity of this compound is primarily attributed to its ability to interact with biological receptors and enzymes. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing pharmacokinetic properties. This compound may modulate enzyme activity or receptor interactions, which can lead to various therapeutic effects.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study focusing on similar compounds found that the presence of trifluoromethyl groups significantly increased potency against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anticancer Properties : In vitro studies have shown that derivatives of phenylacetonitriles can exhibit cytotoxic effects against cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell proliferation in breast cancer cells, indicating that this compound may also possess similar properties.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that similar trifluoromethyl-containing compounds can inhibit enzymes like cytochrome P450, which plays a crucial role in drug metabolism.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 2-Methoxy-5-(trifluoromethyl)aniline | Moderate antimicrobial activity | Contains amino group for enhanced reactivity |

| 2-Methoxy-5-(trifluoromethyl)benzyl chloride | High reactivity in nucleophilic substitution | Useful in synthetic applications |

| 2-Methoxy-5-(trifluoromethyl)benzoic acid | Potential anti-inflammatory effects | Acidic nature may influence solubility |

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structural features make it valuable for developing new therapeutic agents, particularly those targeting cancer and infectious diseases.

Agrochemicals

The compound is also being explored for its potential use in agrochemical formulations, where its biological activity could contribute to pest control or herbicidal properties.

Synthetic Chemistry

In synthetic chemistry, this compound can act as a versatile building block for the creation of more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it a useful intermediate in organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile, and how can purity be optimized?

- Methodology :

- Step 1 : Start with a Friedel-Crafts alkylation or cyanation of a substituted benzene precursor (e.g., 2-methoxy-5-(trifluoromethyl)benzene) using acetonitrile derivatives under acidic conditions .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.

- Step 3 : Validate purity (>97%) using GC or HPLC with UV detection at 254 nm .

- Key Considerations : Monitor reaction temperature to avoid decomposition of the trifluoromethyl group.

Q. How can structural characterization be performed to confirm the identity of this compound?

- Techniques :

- NMR : Use , , and NMR to verify substituent positions and trifluoromethyl integration .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHFNO).

- IR Spectroscopy : Identify nitrile (C≡N) stretching vibrations near 2240 cm .

Q. What are the critical safety protocols for handling this compound?

- Handling :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of toxic HCN vapors .

- Store in airtight containers at 0–6°C to prevent degradation .

- Emergency Measures :

- In case of skin contact, rinse immediately with water for 15+ minutes. For ingestion, seek medical attention without inducing vomiting .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling or cyclization reactions?

- Approach :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to track intermediates .

- Isotopic Labeling : Use -labeled acetonitrile to trace nitrile group participation in reactions.

- DFT Calculations : Model transition states to identify rate-determining steps (e.g., nitrile activation barriers) .

Q. What methodologies are effective for studying its photophysical properties and aggregation-induced emission (AIE) behavior?

- Experimental Design :

- UV-Vis/PL Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess solvatochromism .

- AIE Studies : Compare fluorescence intensity in dilute solution vs. aggregated state (e.g., using THF/water mixtures).

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >250°C) for optoelectronic applications .

Q. How can computational modeling resolve contradictions in structure-property relationships?

- Strategy :

- Molecular Dynamics (MD) : Simulate interactions with solvents or polymers to explain solubility discrepancies .

- TD-DFT : Predict excitation energies and compare with experimental UV-Vis data to validate electronic transitions .

- Docking Studies : Model binding affinity with biological targets (e.g., enzymes) if the compound is used in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.